An In-depth Technical Guide to the Spectroscopic Analysis of (6-Isopropoxypyridin-3-yl)boronic acid
An In-depth Technical Guide to the Spectroscopic Analysis of (6-Isopropoxypyridin-3-yl)boronic acid
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for (6-Isopropoxypyridin-3-yl)boronic acid. The intended audience includes researchers, scientists, and professionals in the field of drug development. While specific experimental data for this exact compound is not widely published, this guide compiles representative data from closely related pyridine boronic acid analogs and outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize typical spectroscopic data for pyridine-class boronic acids. This data is representative and serves as a reference for the characterization of (6-Isopropoxypyridin-3-yl)boronic acid.
Table 1: ¹H NMR Data (Representative) Solvent: D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.86 | s | 1H | Pyridine-H |
| 8.68 | d | 1H | Pyridine-H |
| 8.21 | d | 1H | Pyridine-H |
| 3.32 | t | 2H | CH₂ (of propyl group) |
| 1.55 | sext | 2H | CH₂ (of propyl group) |
| 0.84 | t | 3H | CH₃ (of propyl group) |
| Data is for a similar compound, (6-propylcarbamoyl)pyridine-3-boronic acid, and is illustrative.[1] |
Table 2: ¹³C NMR Data (Representative) Solvent: D₂O, 96 MHz
| Chemical Shift (δ) ppm | Assignment |
| 171.24 | C=O |
| 170.15 | C=O |
| 154.45 | Pyridine-C |
| 149.38 | Pyridine-C |
| 143.97 | Pyridine-C |
| 124.25 | Pyridine-C |
| 44.20 | CH₂ |
| 24.88 | CH₂ |
| 13.53 | CH₃ |
| Data is for a similar compound, (6-propylcarbamoyl)pyridine-3-boronic acid, and is illustrative. The carbon adjacent to boron is often not detected.[1][2] |
Table 3: IR Spectroscopy Data (Representative) Sample: Solid, ATR
| Wavenumber (cm⁻¹) | Interpretation |
| ~3300 | O-H stretch (from B(OH)₂) |
| ~2980-2880 | C-H stretch (aliphatic) |
| ~1600 | C=N, C=C stretch (pyridine ring) |
| ~1370 | B-O stretch |
| ~1130-1060 | C-O stretch (isopropoxy) |
| Characteristic ranges are based on general spectra of aromatic boronic acids and ethers.[2][3][4] |
Table 4: Mass Spectrometry Data (Representative) Method: High-Resolution Electrospray Ionization (HRESIMS)
| m/z (calculated) | m/z (found) | Ion |
| 209.11 | 209.08 | [M+H]⁺ |
| Data is for a similar compound, (6-propylcarbamoyl)pyridine-3-boronic acid, and is illustrative.[1] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
2.1 NMR Spectroscopy Protocol Nuclear Magnetic Resonance (NMR) is a primary technique for elucidating the structure of organic molecules.
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Sample Preparation : Dissolve approximately 5-10 mg of the boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Boronic acids can exhibit poor solubility or form oligomers in less polar solvents like CDCl₃, which may lead to broad, unintelligible spectra.[5] Using a solvent like D₂O or Methanol-d₄ can help obtain sharper signals.
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Instrumentation : ¹H, ¹³C, and ¹¹B NMR spectra can be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
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¹H NMR Acquisition : A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is typically used. Due to the lower natural abundance of ¹³C, a longer acquisition time is often necessary. The carbon atom directly attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation.[2]
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¹¹B NMR Acquisition : This technique is particularly useful for studying boronic acids.[6] Spectra are referenced to BF₃·OEt₂ (0 ppm). The chemical shift provides information about the coordination state of the boron atom.[1][6]
2.2 IR Spectroscopy Protocol Infrared (IR) spectroscopy is used to identify functional groups present in a molecule.
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Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a common and straightforward method. A small amount of the solid compound is placed directly on the ATR crystal.
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Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
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Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Key vibrational bands for boronic acids include a broad O-H stretch (around 3300 cm⁻¹), B-O stretching (around 1350-1370 cm⁻¹), and vibrations associated with the aromatic ring.[3][4]
2.3 Mass Spectrometry Protocol Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
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Sample Preparation : The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, at a low concentration (e.g., 1-10 µg/mL).[7]
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Instrumentation : Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids and is commonly coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[7][8]
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Data Acquisition : The analysis is typically run in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻). Boronic acids can sometimes form adducts with solvents or dimerize, which may be observed in the mass spectrum.[8] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Mandatory Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like (6-Isopropoxypyridin-3-yl)boronic acid.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
